Nicardipine hydrochloride
Overview
Description
Nicardipine hydrochloride (chemical formula C26H30ClN3O6) is an organic compound classified as a : this compound (chemical formula: C26H30ClN3O6) is an organic compound classified as a calcium channel blocker . It is commonly used to treat hypertension (high blood pressure) and angina (chest pain). Additionally, it has applications in managing Prinzmetal’s variant angina and Raynaud’s phenomenon .
Mechanism of Action
Target of Action
Nicardipine hydrochloride is a potent calcium channel blocker . Its primary targets are the calcium channels located in the cardiac muscle and vascular smooth muscle cells .
Mode of Action
This compound inhibits the transmembrane influx of calcium ions into cardiac muscle and smooth muscle without changing serum calcium concentrations . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Biochemical Pathways
The contractile processes of cardiac muscle and vascular smooth muscle are dependent upon the movement of extracellular calcium ions into these cells through specific ion channels . By blocking these channels, this compound disrupts the normal function of these muscles. This leads to relaxation of coronary vascular smooth muscle and coronary vasodilation . It also enhances the action of specific antineoplastic agents .
Pharmacokinetics
This compound exhibits dose-dependent (nonlinear) pharmacokinetics . After oral administration, it is rapidly and extensively metabolized and eliminated from plasma . The half-life over the first 8 hours after oral dosing is 2 to 4 hours; terminal half-life: 8.6 hours . It is primarily metabolized in the liver via cytochrome P450 isoenzymes CYP3A4, 2C8, and 2D6 . It is excreted in urine (60% as metabolites; <1% as unchanged drug) and feces (35%) .
Result of Action
The result of this compound’s action is a marked vasodilator effect . It has antihypertensive properties and is effective in the treatment of angina and coronary spasms without showing cardiodepressant effects . It has also been used in the treatment of asthma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its systemic clearance and AUC are significantly lower in patients with mild to moderate renal impairment . Also, its clearance is decreased in patients with hepatic impairment . Therefore, the patient’s health status can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Nicardipine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the transmembrane influx of calcium ions into myocardial and vascular smooth muscle cells. This inhibition is achieved by deforming the calcium channel, interfering with ion-control gating mechanisms, and/or affecting the release of calcium from the sarcoplasmic reticulum . This compound also enhances the action of specific antineoplastic agents and has been used in the treatment of asthma .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by inhibiting calcium influx, which is crucial for muscle contraction and other cellular activities. This inhibition leads to vasodilation and reduced blood pressure. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by altering calcium homeostasis . Additionally, it has been shown to reduce ischemia-induced neuronal death and protect against cerebral ischemia .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting L-type calcium channels. This inhibition prevents the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure . This compound also interacts with other biomolecules, such as enzymes and proteins, to modulate their activity and influence cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under normal conditions but may degrade under extreme conditions. Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and protecting against ischemia-induced neuronal death . Its effects may diminish over time due to degradation or changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces blood pressure and increases coronary blood flow without significant adverse effects . At high doses, this compound may cause toxic effects, such as hypotension and bradycardia . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses .
Metabolic Pathways
This compound is extensively metabolized by the liver. It undergoes oxidative metabolism, primarily by cytochrome P450 enzymes, to form inactive metabolites . The compound’s metabolism involves various enzymes and cofactors, which influence its pharmacokinetics and efficacy . This compound’s metabolic pathways also affect metabolic flux and metabolite levels in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream . The compound is also taken up by cells through passive diffusion and active transport mechanisms . This compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in tissues .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. The compound is primarily found in the sarcoplasmic reticulum and plasma membrane of cardiac and smooth muscle cells . Its localization is directed by targeting signals and post-translational modifications, which ensure its proper function and activity . This compound’s subcellular localization is crucial for its efficacy in inhibiting calcium influx and modulating cellular processes .
Preparation Methods
Synthetic Routes: Nicardipine hydrochloride can be synthesized through various routes. One common method involves the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with 3-[β-(N-benzyl-N-methyl)amino]ethyl 5-methyl ester hydrochloride. The synthetic process includes esterification, nitration, and subsequent reduction steps.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific proprietary methods employed by pharmaceutical manufacturers may not be publicly disclosed.
Chemical Reactions Analysis
Nicardipine hydrochloride undergoes several chemical reactions:
- Esterification : Formation of the ester group during synthesis.
- Reduction : Reduction of the nitro group to an amino group.
- Carboxylation : Introduction of carboxylic acid groups.
- Amidation : Formation of the amide bond.
Common reagents include reducing agents (such as hydrogen gas and a catalyst), acid chlorides, and base-catalyzed reactions. The major product formed is this compound itself.
Scientific Research Applications
Chemistry::
- Nicardipine hydrochloride serves as a valuable reference compound for studying calcium channel blockers and their effects on ion channels.
- Researchers explore its interactions with other drugs and its binding affinity to specific receptors.
- In biology, it aids investigations into cellular calcium regulation and its impact on vascular smooth muscle.
- In medicine, it is used to manage hypertension and angina, contributing to cardiovascular health.
- Pharmaceutical companies utilize this compound in drug formulations and as a standard for quality control.
Comparison with Similar Compounds
Nicardipine hydrochloride belongs to the dihydropyridine class of calcium channel blockers. Similar compounds include nifedipine, amlodipine, and felodipine, which share the same mechanism of action but differ in pharmacokinetics and clinical indications .
Properties
IUPAC Name |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKVCUNQWYTVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046992 | |
Record name | Nicardipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69441-18-5, 54527-84-3 | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-methyl 5-[2-[methyl(phenylmethyl)amino]ethyl] ester, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69441-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicardipine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54527-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicardipine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054527843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Benzyl(methyl)amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069441185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NICARDIPINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicardipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylatemonohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICARDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BC5011K3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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